molecular formula C16H12F4N6S B10951320 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10951320
M. Wt: 396.4 g/mol
InChI Key: VGCYQAKKMNOMGP-UHFFFAOYSA-N
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Description

2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce pyrazoline derivatives.

Scientific Research Applications

Chemistry

Biology and Medicine

Due to its unique structure, this compound is investigated for its potential as a pharmaceutical agent. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidines: Known for their diverse biological activities.

    Pyrazole Derivatives: Widely studied for their anti-inflammatory and anticancer properties.

    Triazolopyrimidines: Investigated for their potential as antiviral and anticancer agents.

Uniqueness

The combination of these three moieties in a single molecule makes 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine unique

Properties

Molecular Formula

C16H12F4N6S

Molecular Weight

396.4 g/mol

IUPAC Name

4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C16H12F4N6S/c17-13(18)8-4-9(14(19)20)25(23-8)5-11-22-15-12-7-2-1-3-10(7)27-16(12)21-6-26(15)24-11/h4,6,13-14H,1-3,5H2

InChI Key

VGCYQAKKMNOMGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CN5C(=CC(=N5)C(F)F)C(F)F

Origin of Product

United States

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